molecular formula C20H20N6S4 B11935461 [3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate

[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate

Cat. No.: B11935461
M. Wt: 472.7 g/mol
InChI Key: SQRZTCGTDLGYQQ-UHFFFAOYSA-N
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Description

[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate is a complex organic compound characterized by the presence of multiple thiocyanate and carbamothioylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate typically involves multi-step organic reactions. The process begins with the preparation of the isothiocyanate precursor, which is then reacted with appropriate amines under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of advanced purification techniques such as chromatography and recrystallization is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace the thiocyanate groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aqueous sodium hydroxide or amine solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, [3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicine, research is focused on its potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving abnormal protein function.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for creating high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of [3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function and activity. This interaction is often mediated by the thiocyanate groups, which can form covalent bonds with nucleophilic sites on the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    [3-Isothiocyanatophenyl] thiocyanate: A simpler analog with fewer functional groups.

    [4-[(3-Isothiocyanatophenyl)carbamothioylamino]butyl] thiocyanate: A compound with a similar structure but different functional group arrangement.

    [3-[(3-Isothiocyanatophenyl)carbamothioylamino]phenyl] thiocyanate: Another analog with variations in the positioning of the thiocyanate groups.

Uniqueness

The uniqueness of [3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This complexity enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C20H20N6S4

Molecular Weight

472.7 g/mol

IUPAC Name

[3-[4-[(3-isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate

InChI

InChI=1S/C20H20N6S4/c21-13-30-18-8-4-7-17(12-18)26-20(29)23-10-2-1-9-22-19(28)25-16-6-3-5-15(11-16)24-14-27/h3-8,11-12H,1-2,9-10H2,(H2,22,25,28)(H2,23,26,29)

InChI Key

SQRZTCGTDLGYQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=C=S)NC(=S)NCCCCNC(=S)NC2=CC(=CC=C2)SC#N

Origin of Product

United States

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